The compound 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide; 2,2,2-trifluoroacetic acid is a significant member of the pyrazole class of compounds, known for its potential therapeutic applications, particularly in oncology. This compound has been identified as a selective inhibitor of Cyclin Dependent Kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression.
This compound is referenced in various scientific literature and databases, including PubChem and Google Patents, where it is listed under different identifiers such as the IUPAC name and CAS numbers. The synthesis and characterization of this compound are documented in patent filings and research articles focusing on drug design and development.
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. It is categorized as an anticancer agent due to its mechanism of inhibiting specific kinases involved in tumor growth.
The synthesis of 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide involves several key steps:
Technical details regarding reaction conditions (temperature, time, solvent choice) are critical for optimizing yield and purity during synthesis.
The molecular structure of 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide can be represented by its molecular formula . The structure includes:
The presence of these functional groups contributes to its biological activity.
The primary reactions involving 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide include:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism by which 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide exerts its effects primarily involves:
Data from studies indicate that this compound demonstrates potent antiproliferative activity across various human tumor cell lines.
The physical properties of 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide include:
Chemical properties include:
Relevant data from pharmacological studies indicate that modifications to these properties can enhance therapeutic efficacy.
The primary applications of 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide include:
The primary IUPAC name for the free base moiety is 1-[2,6-bis(chloranyl)phenyl]carbonyl-4-[[2,6-bis(chloranyl)phenyl]carbonylamino]-N-piperidin-4-yl-pyrazole-3-carboxamide [1]. This name systematically describes the core structure consisting of a 1H-pyrazole ring substituted at the N1 position with a 2,6-dichlorobenzoyl group. The C4 position carries a 2,6-dichlorobenzoylamino moiety, while the C3 position features a carboxamide group linked to the 4-position of a piperidine ring. The complete molecular entity exists as a salt formed between this organic base and 2,2,2-trifluoroacetic acid (TFA), yielding the full chemical name: 4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-3-carboxamide;2,2,2-trifluoroacetic acid [3].
Structural interpretation reveals three key domains:
The SMILES representations further clarify connectivity:
Clc1cccc(Cl)c1C(=O)Nc2cn(nc2C(=O)NC3CCNCC3)C(=O)c4c(Cl)cccc4Cl
[1] Table 1: Structural Domains of the Compound
Domain | Structural Features | Chemical Functionality |
---|---|---|
Dichlorobenzoyl (A) | 2,6-dichloro substituted phenyl ring | Acylating agent, steric hindrance |
Pyrazole core (B) | 1H-pyrazole ring at positions 1,3,4 | Central scaffold with hydrogen bonding capability |
Piperidine (C) | N-linked piperidin-4-yl group | Basic center for salt formation |
Trifluoroacetate (D) | CF₃COO⁻ anion | Counterion enhancing solubility |
This compound is documented under multiple systematic synonyms across chemical databases:
Registry identifiers provide unique cross-referencing across scientific resources:
Table 2: Registry Identifiers and Chemical Synonyms
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 1431697-85-6 | ChemBlink [3] |
PubChem CID | 172652623 | RCSB PDB [1] |
InChIKey (free base) | NFMDNCVFXJZSGE-UHFFFAOYSA-N | RCSB PDB [1] |
Systematic Synonym | 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide 2,2,2-trifluoroacetate | Patent literature [3] |
Alternative Name | 4-(2,6-Dichlorobenzoylamino)-1-(2,6-dichlorobenzoyl)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide | RCSB PDB [1] |
The molecular composition differs significantly between the free base and its trifluoroacetate salt:
Free Base:
Trifluoroacetate Salt:
Compositional analysis reveals the following elemental distribution in the free base:
The trifluoroacetate salt introduces additional elements:
Table 3: Molecular Compositional Analysis
Parameter | Free Base | Trifluoroacetate Salt |
---|---|---|
Molecular Formula | C₂₃H₁₉Cl₄N₅O₃ | C₁₆H₁₇Cl₂N₅O₂·C₂HF₃O₂ |
Formula Weight | 555.241 g/mol | 496.27 g/mol |
Heavy Atom Count | 54 | 38 (base) + 8 (acid) |
Chlorine Content | 25.55% | 14.28% |
Nitrogen Content | 12.62% | 14.11% |
Characteristic Ions | [M+H]⁺ m/z 556.249 (calc) | [M-TFA+H]⁺ m/z 409.08 (base) |
The mass discrepancy between forms (555.241 g/mol vs. 496.27 g/mol) stems from different structural representations in databases: The salt formula weight represents an empirical notation rather than a full molecular aggregation. Crystallographic data confirms the 1:1 salt stoichiometry with proton transfer occurring at the piperidine nitrogen [3]. The trifluoroacetate anion enhances aqueous solubility (estimated 15-20 mg/mL) compared to the insoluble free base (<0.1 mg/mL) [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7